molecular formula C17H20N2O2 B1592702 tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate CAS No. 380626-46-0

tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B1592702
CAS No.: 380626-46-0
M. Wt: 284.35 g/mol
InChI Key: JPUIQGPPVFDFJU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl ester group, a cyano group, and an indole core, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many biologically active indoles act by interacting with specific proteins or enzymes in the body .

Safety and Hazards

As with all chemicals, safe handling procedures should be followed to minimize risk. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The study and synthesis of new indole derivatives is a vibrant field of research in medicinal chemistry, with potential applications in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are often employed.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Lacks the tert-butyl ester and cyano groups.

    3-(2-Cyanopropan-2-yl)-1H-indole: Lacks the tert-butyl ester group.

    tert-Butyl 1H-indole-1-carboxylate: Lacks the cyano group.

Uniqueness:

  • The presence of both the tert-butyl ester and cyano groups in tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate provides unique reactivity and potential for diverse chemical transformations.
  • Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUIQGPPVFDFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635983
Record name tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380626-46-0
Record name tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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